[(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride
Description
The compound [(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride is a hydrochloride salt featuring two distinct heterocyclic moieties: a 2-tert-butyltetrazole and a 3,4-dihydro-1H-2-benzopyran. The hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.ClH/c1-16(2,3)21-19-15(18-20-21)11-17-10-14-13-7-5-4-6-12(13)8-9-22-14;/h4-7,14,17H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGGRKKLSFJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNCC2C3=CC=CC=C3CCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Benzopyran Moiety: The benzopyran structure can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a benzopyran precursor under basic conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The introduction of the tetrazole group enhances the interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
Anti-inflammatory Effects
Tetrazole compounds have been noted for their anti-inflammatory properties. In experimental models, such as carrageenan-induced edema in rats, certain tetrazole derivatives exhibited comparable effectiveness to standard anti-inflammatory drugs like indomethacin. This suggests that [(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride may also possess similar therapeutic potential .
Analgesic Activity
The analgesic properties of tetrazole derivatives have been explored through various assays including the hot plate and acetic acid-induced writhing tests. Compounds structurally related to this compound have shown promising results in pain relief models .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include the formation of the tetrazole ring and subsequent coupling with the benzopyran moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining a series of tetrazole compounds including derivatives similar to this compound:
- Objective : To evaluate antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was utilized.
- Results : The tested compounds displayed zones of inhibition comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
A study focused on evaluating anti-inflammatory effects used a carrageenan-induced paw edema model:
Mechanism of Action
The mechanism of action of [(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity. The benzopyran moiety can interact with various receptors, potentially modulating their activity .
Comparison with Similar Compounds
Key Compound: {[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride ()
Research Insights :
- The oxadiazole analog () shares the tert-butylphenyl group, which may enhance lipophilicity and membrane permeability compared to the target compound’s simpler tert-butyl substitution.
- Oxadiazoles exhibit lower acidity (pKa ~8–10) than tetrazoles (pKa ~4–5), affecting ionization and bioavailability under physiological conditions.
- The benzopyran moiety in the target compound may confer better blood-brain barrier penetration compared to the purely aromatic oxadiazole derivative.
Comparison with Thiadiazole Derivatives
Key Compound: 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine ()
Research Insights :
- Thiadiazoles () are sulfur-containing heterocycles with distinct electronic properties, often associated with antimicrobial activity, unlike tetrazoles.
- The tert-butylphenyl group in both compounds suggests shared strategies to optimize steric hindrance for target selectivity.
- The target compound’s benzopyran group may reduce metabolic degradation compared to the thiadiazole’s simpler structure.
Comparison with Indole- and Triazole-Based Amines ()
Key Compounds:
- 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride
- 3-(1H-1,2,4-triazol-5-yl)benzoic acid hydrate
Research Insights :
- Indole derivatives () are prevalent in serotonin receptor modulators, whereas the target’s benzopyran may align with calcium channel blockers.
Critical Analysis and Limitations
While direct comparative pharmacological data for the target compound are unavailable, structural analogs suggest:
- Limitations : Lack of empirical solubility or binding affinity data necessitates caution in extrapolating properties from analogs.
Biological Activity
The compound [(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure featuring a tetrazole ring and a benzopyran moiety. Its molecular formula is with a molecular weight of 305.37 g/mol. The IUPAC name is 1-(2-(tert-butyl)-2H-tetrazol-5-yl)-N-((3,4-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)methanamine hydrochloride .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O₂ |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | 1-(2-(tert-butyl)-2H-tetrazol-5-yl)-N-((3,4-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)methanamine hydrochloride |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring can serve as a ligand for metal ions, forming coordination complexes that may exhibit catalytic properties. Additionally, the compound's structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown effectiveness against various bacterial strains and fungi. The specific compound has been evaluated for its ability to inhibit the growth of pathogenic microorganisms.
Case Study: A study on similar tetrazole compounds demonstrated that modifications in the alkyl groups significantly influenced their antibacterial activity. Compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of tetrazole derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
Research Findings:
A recent investigation into related compounds found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the tetrazole ring significantly impacted cytotoxicity .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, tetrazole-containing compounds have been explored for additional pharmacological activities including anti-inflammatory and antioxidant properties.
Example: Research on similar structures showed promising results in reducing inflammation markers in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
